molecular formula C27H44O12 B14323057 3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid CAS No. 103304-45-6

3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid

Cat. No.: B14323057
CAS No.: 103304-45-6
M. Wt: 560.6 g/mol
InChI Key: NBHMHHONMXPPRM-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[3031]hexatriaconta-1(36),32,34-triene-36-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[3031]hexatriaconta-1(36),32,34-triene-36-carboxylic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid involves its interaction with specific molecular targets. The compound’s multiple ether linkages and carboxylic acid group enable it to form hydrogen bonds and interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): Similar in having multiple ether linkages but lacks the bicyclic structure.

    Crown ethers: Share the ether linkages but differ in their cyclic structure.

    Cyclodextrins: Possess a cyclic structure with multiple ether linkages but have a different ring size and composition.

Uniqueness

3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid is unique due to its combination of a bicyclic core and multiple ether linkages, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

103304-45-6

Molecular Formula

C27H44O12

Molecular Weight

560.6 g/mol

IUPAC Name

3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid

InChI

InChI=1S/C27H44O12/c28-27(29)26-24-2-1-3-25(26)23-39-21-19-37-17-15-35-13-11-33-9-7-31-5-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-24/h1-3H,4-23H2,(H,28,29)

InChI Key

NBHMHHONMXPPRM-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCOCC2=CC=CC(=C2C(=O)O)COCCOCCOCCOCCO1

Origin of Product

United States

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